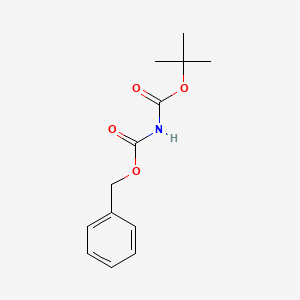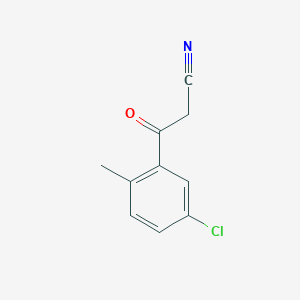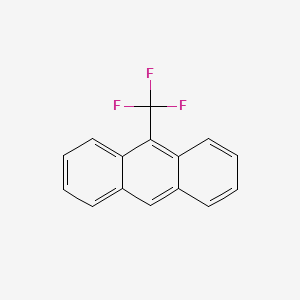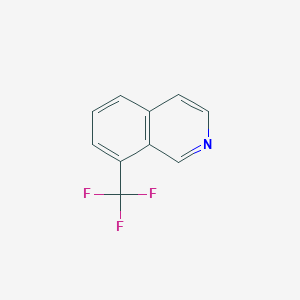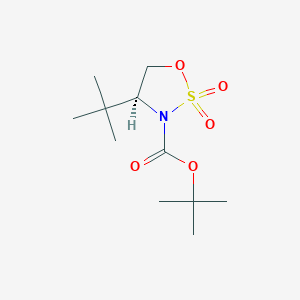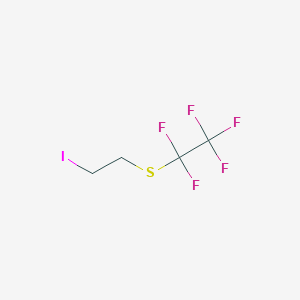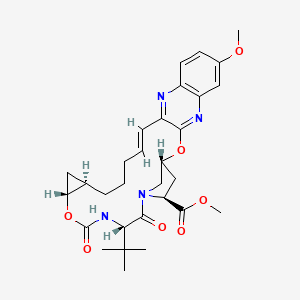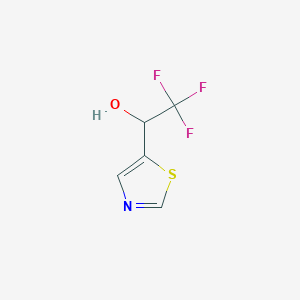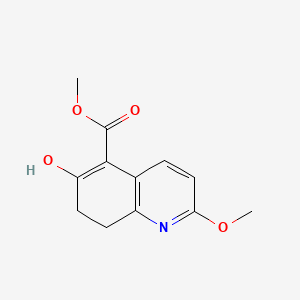![molecular formula C18H26BF2NO2 B3090114 4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine CAS No. 1206594-03-7](/img/structure/B3090114.png)
4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine
Overview
Description
This compound is a derivative of piperidine, which is a six-membered ring containing nitrogen . It has a complex structure with a difluoromethyl group attached to the piperidine ring and a phenyl group substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic acids or boronate esters . For example, a related compound was synthesized using 4-(3-bromo-phenyl)-1-methyl-1H-pyrazole, bis(pinacolato)diborane, and potassium acetate in N,N-dimethyl-formamide .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The bond lengths and angles obtained from such analysis should match the results from DFT optimized structure calculations .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the boronate ester group . For example, in a related compound, a reaction was carried out with 1,1’-bis(diphenylphosphino)ferrocene and dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II) in N,N-dimethyl-formamide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using computational methods . For example, the boiling point is predicted to be 397.4±42.0 °C, the density is predicted to be 1.12±0.1 g/cm3, and the pKa is predicted to be 4.94±0.10 .Scientific Research Applications
Organic Synthesis Reactions
This compound is a significant reaction intermediate in organic synthesis reactions . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions . Its unique structure gives it good biological activity and pharmacological effects .
Boron Neutron Capture Therapy
It has been widely used in boron neutron capture therapy . This is a non-invasive therapeutic technique for treating cancer. It targets cancer cells selectively without affecting the surrounding healthy cells .
Drug Transport Polymers
The compound is used in feedback control drug transport polymers in cancer treatment . These polymers can deliver drugs to specific sites in the body, improving the effectiveness of the treatment and reducing side effects .
Suzuki Reaction
Arylboronic acid, which is economical and easy to obtain, is one of the important nucleophiles in the Suzuki reaction . This compound has a wide range of applications in this reaction .
Fluorine-containing Drugs
The strong electronegativity of fluorine atoms enhances the affinity to carbon. Therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance . This compound, being a fluorine-containing compound, is widely used in medicine .
Amide Local Anesthetics
Amide local anesthetics are widely used in clinical cancer surgery . In vivo studies and clinical data show that the use of amide local anesthetics may be beneficial for cancer treatment .
Synthesis of Other Compounds
This compound can be used as a starting material for the synthesis of other compounds . For example, it was used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .
Fabrication of Dye Sensitized Solar Cells (DSSCs)
It can also be used in the synthesis of oligothiophene (electron donating group) for the fabrication of dye sensitized solar cells (DSSCs) . DSSCs are a type of thin film solar cell that convert sunlight into electricity .
Mechanism of Action
Target of Action
The compound “4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine” is a boric acid derivative . Boronic acid derivatives are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .
Mode of Action
The compound interacts with its targets through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction .
Biochemical Pathways
The compound affects the carbon-carbon coupling and carbon heterocoupling reactions . These reactions are crucial in organic synthesis, leading to the formation of complex organic compounds from simpler precursors.
Pharmacokinetics
The compound’s stability to water and air is noted, which could influence its bioavailability .
Result of Action
The compound’s action results in the formation of complex organic compounds from simpler precursors through carbon-carbon coupling and carbon heterocoupling reactions . It also reveals the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .
Action Environment
Environmental factors such as the presence of water and air can influence the compound’s action, efficacy, and stability . The compound is noted to be stable to water and air , which suggests that it can maintain its efficacy in various environmental conditions.
properties
IUPAC Name |
4,4-difluoro-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BF2NO2/c1-16(2)17(3,4)24-19(23-16)15-7-5-14(6-8-15)13-22-11-9-18(20,21)10-12-22/h5-8H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRJYAWJXSDRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124351 | |
| Record name | 4,4-Difluoro-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine | |
CAS RN |
1206594-03-7 | |
| Record name | 4,4-Difluoro-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206594-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoro-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





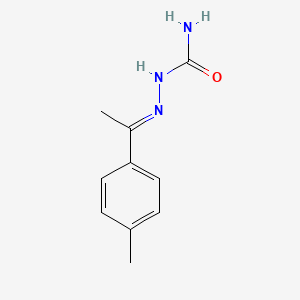
![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)
![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)
